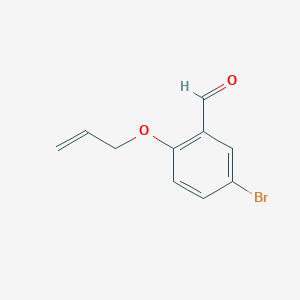

2-(アリルオキシ)-5-ブロモベンズアルデヒド

説明

2-(Allyloxy)-5-bromobenzaldehyde is a compound that can be considered a derivative of benzaldehyde with an allyloxy substituent at the second position and a bromine atom at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, as it contains functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 2-(allyloxy)-5-bromobenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, followed by a deprotection step to yield the desired brominated aldehydes . Additionally, the synthesis of 2-allyloxy-3-methoxybenzaldehyde, a compound with a similar substitution pattern, has been reported, which could potentially be modified to synthesize 2-(allyloxy)-5-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied, revealing that the bromine atom can significantly deviate from the plane of the benzene ring, and the aldehyde group can be twisted . This deviation and twisting can affect the reactivity and physical properties of the compound. The presence of the allyloxy group would likely introduce additional steric and electronic effects, influencing the overall molecular conformation.

Chemical Reactions Analysis

2-(Allyloxy)-5-bromobenzaldehyde can be expected to participate in various chemical reactions due to the presence of the aldehyde and bromine functional groups. For instance, 2-bromobenzaldehydes have been used in the synthesis of 1-aryl-1H-indazoles , and in a one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols . The allyloxy group itself can be involved in reactions typical of ethers and alkenes, such as nucleophilic substitutions or allylic rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and their derivatives can be influenced by the substituents on the benzene ring. For example, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde has been shown to affect the compound's linear and nonlinear optical properties, as well as its kinetic stability . The presence of an allyloxy group in 2-(allyloxy)-5-bromobenzaldehyde would also contribute to its physical properties, such as solubility and melting point, and could potentially enhance its reactivity in certain chemical reactions.

科学的研究の応用

窒素含有化合物の合成

2-(アリルオキシ)-5-ブロモベンズアルデヒド: は、医薬品や生物活性化合物に不可欠な窒素含有分子の合成において重要な前駆体です。 この化合物は、ニトロ化、選択的臭素化、アリル化、および還元反応により、3-アリル-2-(アリルオキシ)-5-ブロモアニリンを生成することができ、医薬品化学において大きな可能性を秘めた窒素リッチな分子です .

官能基化アニリン誘導体の開発

官能基化アニリン誘導体は、特に医薬品化学において、様々な化合物の合成に重要です。 2-(アリルオキシ)-5-ブロモベンズアルデヒドは、アリル基とエーテル基の両方を有しているため、これらの誘導体に向けた新たな合成経路の開発に最適な候補です .

染料工業の進歩

2-(アリルオキシ)-5-ブロモベンズアルデヒドから合成できるアニリンおよびアミノフェノールは、染料工業において重要な役割を果たしています。 この化合物の汎用性により、様々な特性と用途を持つ様々な染料を作成することができます .

ラジカル媒介アルケン官能基化

この化合物は、アルデヒドとアルケン間のアシルラジカルによる反応に関与することができます。 このプロセスは、分子複雑度を高めるための簡単なプロトコルであり、化学合成、医薬品発見、材料科学において価値があります .

クロマン-4-オンの合成

2-(アリルオキシ)-5-ブロモベンズアルデヒド: は、2-(アリルオキシ)アリールアルデヒドとアルデヒドの環化反応に用いて、クロマン-4-オンを生成することができます。 これらの化合物は、新しい医薬品の開発など、様々な用途があります .

C-H活性化研究

この化合物は、様々なアリルベンゼンの穏やかなC-H活性化に焦点を当てた研究にも使用されています。 この研究は、末端アルケンから(E)-アリル化合物とα-アルキルスチレンを合成するための新しいプロトコルの開発につながる可能性があります .

将来の方向性

作用機序

Mode of Action

The mode of action of 2-(Allyloxy)-5-bromobenzaldehyde is currently unknown due to the lack of experimental data . .

Biochemical Pathways

Without specific information on the targets and mode of action of 2-(Allyloxy)-5-bromobenzaldehyde, it’s difficult to summarize the affected biochemical pathways and their downstream effects .

Action Environment

The action, efficacy, and stability of 2-(Allyloxy)-5-bromobenzaldehyde could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within biological systems . .

特性

IUPAC Name |

5-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUMFXVQDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366788 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40359-62-4 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

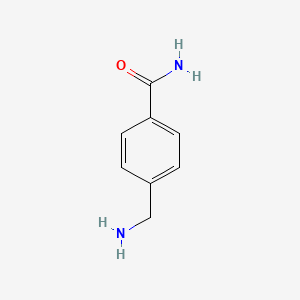

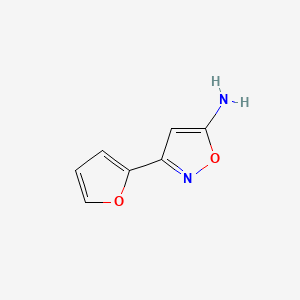

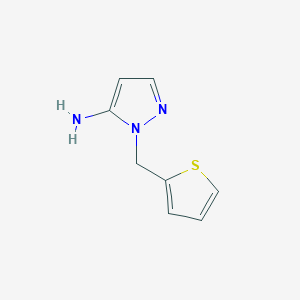

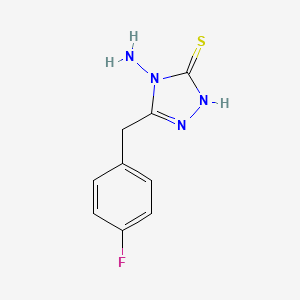

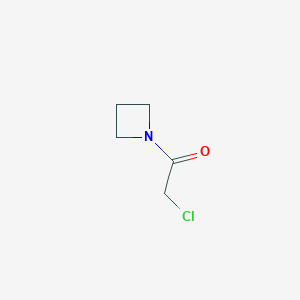

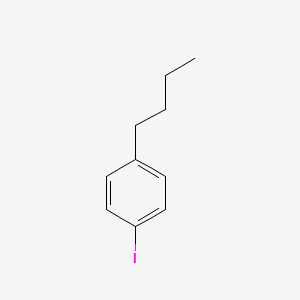

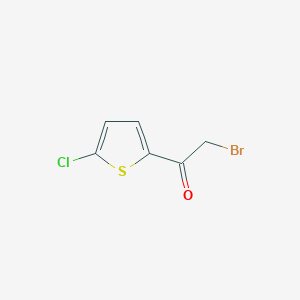

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)